(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone
Description
The compound (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone features a 4,5-dihydroimidazole core substituted with a 3-nitrophenyl methanone group and a 4-methylbenzylthio side chain. This structure combines electron-withdrawing (nitro) and hydrophobic (methylbenzyl) groups, which influence its physicochemical and biological properties. The imidazole ring’s planarity and sulfur atom’s nucleophilic character make it a candidate for interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-5-7-14(8-6-13)12-25-18-19-9-10-20(18)17(22)15-3-2-4-16(11-15)21(23)24/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIVWSVGONNWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H16N2O3S
- Molecular Weight : 288.36 g/mol
- CAS Number : Not explicitly provided in the sources.
The structure includes an imidazole ring, which is known for its role in various bioactive compounds, and a nitrophenyl group that may enhance its biological interactions.
The biological activity of this compound is likely mediated through its interactions with specific molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, while the thioether group may participate in redox reactions. Additionally, the nitrophenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity and leading to various biological effects.
Biological Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antiproliferative Activity : Compounds related to imidazole derivatives have shown promise as antiproliferative agents against various cancer cell lines. For instance, related compounds have demonstrated significant inhibitory effects on breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity .
- Antimicrobial Properties : Imidazole derivatives are often explored for their antimicrobial properties. The presence of the thioether group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains .
Table 1: Summary of Biological Activities
Case Study 1: Antiproliferative Effects
A study evaluated related imidazole compounds for their antiproliferative effects on MCF-7 breast cancer cells. The compounds induced G2/M phase cell cycle arrest and apoptosis, highlighting their potential as cancer therapeutics. Immunofluorescence staining indicated that these compounds targeted tubulin, leading to mitotic catastrophe in cancer cells .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thioether-containing imidazoles. The results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Parameters of Selected Imidazole Derivatives
Key Observations :
- Hydrophobic Substituents : The 4-methylbenzylthio group in the target compound increases lipophilicity compared to the trifluoromethyl analog , which may improve membrane permeability but reduce aqueous solubility.
- Melting Points : Derivatives with nitro groups (e.g., compound 6c in , 110–115°C) generally exhibit lower melting points than those with methoxy or methyl substituents, likely due to disrupted crystal packing.
Key Observations :
- Core Heterocycle: Replacement of imidazole with thiazole (as in ) alters binding modes due to differences in ring size and electronic properties.
- Substituent Effects : The 3-nitrophenyl group in the target compound is analogous to the 4-nitrophenyl group in , which may influence π-π stacking in enzyme active sites. The 4-methylbenzylthio group could enhance hydrophobic interactions compared to the trifluoromethyl group in , which is bulkier and more electronegative.
Comparison with Analogous Routes :
- Compound : Likely synthesized via nucleophilic substitution of a thiol group onto the imidazole core, followed by methanone coupling.
- Thiazole Derivatives : Typically involve Hantzsch thiazole synthesis, combining thiourea intermediates with α-haloketones.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone?
The synthesis typically involves multi-step nucleophilic substitutions and condensation reactions. Key methods include:
- Microwave-assisted synthesis to enhance reaction efficiency and reduce by-products .
- Solvent-free conditions under controlled temperatures (e.g., 80–120°C) to improve yield and purity .
- Use of catalysts like triethylamine in ethanol for intermediate steps, as seen in analogous thiadiazole derivatives . Table 1 : Comparison of synthesis methods for structurally similar compounds:
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Microwave-assisted | 85 | 98 | 100°C, 30 min | |
| Solvent-free condensation | 78 | 95 | 120°C, 6 h | |
| Ethanol-mediated catalysis | 72 | 90 | RT, triethylamine |
Q. How can spectroscopic techniques (NMR, MS, XRD) be optimized for characterizing this compound?
- NMR : Use deuterated DMSO or CDCl₃ to resolve signals from the imidazole ring protons (δ 7.2–8.5 ppm) and aromatic nitro groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS is recommended to confirm molecular ion peaks (expected m/z ~423.1) and fragmentation patterns .
- X-ray Crystallography : Analyze dihedral angles between the thioether and nitrophenyl groups to predict conformational stability .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Enzyme inhibition assays : Target kinases or cytochrome P450 isoforms due to the compound’s imidazole and nitro groups .
- Antimicrobial testing : Use disk diffusion assays against Gram-positive/negative bacteria, referencing protocols for structurally related pyrazole derivatives .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies in predicted vs. observed biological activity data?
- Perform molecular docking to assess binding affinities with target proteins (e.g., COX-2 or EGFR kinases) and compare results with experimental IC₅₀ values .
- Use MD simulations (e.g., GROMACS) to evaluate stability of ligand-receptor complexes over 100 ns, identifying key interactions (e.g., hydrogen bonds with nitro groups) .
- QSAR models can correlate structural features (e.g., electron-withdrawing nitro substituents) with activity variations observed in fluorobenzyl analogs .
Q. What strategies address contradictions in SAR studies for derivatives of this compound?
- Systematic substitution : Replace the 4-methylbenzyl group with halogenated or electron-donating groups (e.g., 3-fluorobenzyl) to assess activity trends .
- Meta-analysis of bioassay data : Compare IC₅₀ values across analogs (e.g., bromophenyl vs. chlorophenyl substitutions) to identify pharmacophoric requirements . Table 2 : SAR trends in fluorobenzyl analogs:
| Substituent | Target Enzyme IC₅₀ (µM) | Key Interaction |
|---|---|---|
| 4-Methylbenzyl | 12.3 ± 1.2 | Hydrophobic pocket binding |
| 3-Fluorobenzyl | 8.7 ± 0.9 | Halogen bonding |
| 2-Chlorophenyl | 15.6 ± 1.5 | Steric hindrance |
Q. How can environmental stability and degradation pathways be evaluated for this compound?
- Conduct photolysis studies under UV light (λ = 254 nm) to identify nitro group reduction products .
- Use HPLC-MS/MS to track hydrolytic degradation in aqueous buffers (pH 3–9) over 72 h, quantifying half-life .
Methodological Notes
- Experimental Design : For reproducibility, ensure reactions are performed under inert atmospheres (N₂/Ar) to prevent oxidation of the thioether moiety .
- Data Contradiction Analysis : Cross-validate biological activity results using orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
